molecular formula C9H9BrO B104063 3'-Bromo-4'-methylacetophenone CAS No. 40180-80-1

3'-Bromo-4'-methylacetophenone

Cat. No.: B104063
CAS No.: 40180-80-1
M. Wt: 213.07 g/mol
InChI Key: PDJLFESXPVLVMR-UHFFFAOYSA-N
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Description

3’-Bromo-4’-methylacetophenone is an organic compound with the molecular formula C9H9BrO. It is a derivative of acetophenone, where the bromine atom is substituted at the 3’ position and a methyl group at the 4’ position. This compound is known for its applications in organic synthesis, particularly in the pharmaceutical and chemical industries .

Mechanism of Action

Mode of Action

3’-Bromo-4’-methylacetophenone acts as a potent inhibitor of Topo II and Topo I . It primarily participates in nucleophilic aromatic substitution reactions (S_NAr) . The compound interacts with these targets, leading to the inhibition of their activity, which can result in the prevention of DNA replication and transcription.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-4’-methylacetophenone typically involves the bromination of 3’-methylacetophenone. The process can be carried out using bromine in the presence of a catalyst such as aluminum chloride. The reaction is conducted under controlled conditions to ensure the selective bromination at the 3’ position .

Industrial Production Methods: In an industrial setting, the preparation of 3’-Bromo-4’-methylacetophenone follows a similar synthetic route but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3’-Bromo-4’-methylacetophenone undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

3’-Bromo-4’-methylacetophenone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4’-Hydroxy-3’,5’-dimethylacetophenone
  • 2’-Bromo-4’-methylacetophenone
  • 2’,4’,5’-Trimethoxyacetophenone
  • 4’-Amino-3’,5’-dichloroacetophenone

Uniqueness: 3’-Bromo-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both a bromine atom and a methyl group on the aromatic ring allows for selective reactions that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

1-(3-bromo-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJLFESXPVLVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391313
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40180-80-1
Record name 3'-Bromo-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromo-4-methylphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Anhydrous aluminum chloride (30 g, 225 mmol) was added to a 100 mL 2-neck round-bottom flask equipped with a magnetic stirrer, a septum, and a pressure-equalizer dropping funnel. The flask was flushed with nitrogen through the septum. 4-Methylacetophenone (13.3 mL, 100 mmol) was added to the flask via the dropping funnel over a period of 10 min. After the mixture was stirred for additional 30 min, bromine (5.7 mL, 110 mmol) was added dropwise over a period of 5 min. The reaction was completed when the reaction mixture solidified and no more hydrogen bromide was generated. The solidified mixture was transferred portionwise to a 3N aqueous HCl solution (250 mL). The dark oil at the bottom of the solution was extracted by ether (3×30 mL). The organic layer was then washed by a saturated NH4Cl aqueous solution (50 mL), dried over with anhydrous magnesium sulfate, and concentrated to get a crude product. The crude product was further purified by distillation under reduced pressure (118° C., 3 mm Hg) to give 18.53 g (87% yield) of the desired product. m.p. 94–95° C.; 1H NMR (300 MHz, CDCl3) δ 2.46 (3H, s), 2.58 (3H, s), 7.33 (1H, d, J=4.7 Hz), 7.79 (1H, dd, J=4.7, 0.99 Hz), 8.12 (1H, d, J=0.99 Hz); 13C NMR (75 MHz, CDCl3) δ 23.19, 26.52, 123.21, 127.08, 130.87, 132.32, 136.46, 143.53, 196.4; IR (neat) 3024 (s), 1684 (s), 1599 (m), 1383 (m), 1521 (s), 1039 (m), 958 (w), 907 (m), 831 (w) cm−1; MS m/z 212 (M+), 199, 197, 171, 169, 89; HRMS calcd.: C9H9OBr 211.9837, found: 211.9840.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step Two
Quantity
5.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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